molecular formula C22H23N3O4 B2362989 Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932461-79-5

Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2362989
CAS No.: 932461-79-5
M. Wt: 393.443
InChI Key: UKBBOMNAZSNDRK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Biological Activity

Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (referred to as compound A) is a naphthyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural features:

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • CAS Number : Not specifically listed but falls under the broader category of naphthyridine derivatives.

Antimicrobial Properties

Research has shown that naphthyridine derivatives exhibit significant antimicrobial activity. Compound A has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it possesses inhibitory effects on bacterial growth due to its ability to interfere with DNA gyrase, an enzyme critical for bacterial DNA replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings indicate that compound A may be a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

Compound A has also demonstrated promising anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Breast Cancer Cell Line MCF-7

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, compound A exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of compound A can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Similar to other naphthyridines, it interferes with bacterial DNA replication.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Suppression of inflammatory mediators in immune cells.

Properties

IUPAC Name

ethyl 1-[2-(3,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-5-29-22(28)18-11-25(21-17(20(18)27)7-6-15(4)23-21)12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBOMNAZSNDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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